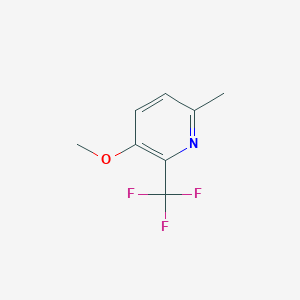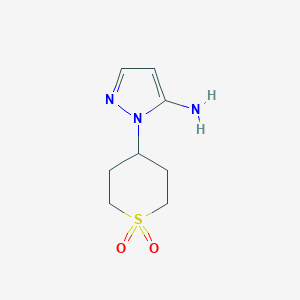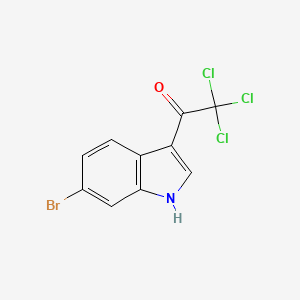
1-(6-Bromo-1H-indol-3-yl)-2,2,2-trichloroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Bromo-1H-indol-3-yl)-2,2,2-trichloroethanone is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom at the 6th position of the indole ring and a trichloroethanone group attached to the 1st position of the indole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromo-1H-indol-3-yl)-2,2,2-trichloroethanone typically involves the following steps:
Starting Material: The synthesis begins with 6-bromoindole as the starting material.
Friedel-Crafts Reaction: The 6-bromoindole undergoes a Friedel-Crafts acylation reaction with trichloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-Bromo-1H-indol-3-yl)-2,2,2-trichloroethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles.
Reduction Reactions: The trichloroethanone group can be reduced to form different derivatives.
Oxidation Reactions: The indole ring can undergo oxidation to form various oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: Reduced derivatives of the trichloroethanone group.
Oxidation: Oxidized forms of the indole ring.
Applications De Recherche Scientifique
1-(6-Bromo-1H-indol-3-yl)-2,2,2-trichloroethanone has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving indole derivatives.
Industry: Used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-(6-Bromo-1H-indol-3-yl)-2,2,2-trichloroethanone involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, influencing biological pathways. The bromine atom and trichloroethanone group can also contribute to its reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Bis(6-bromo-1H-indol-3-yl)ethanamine: A bisindole compound with potential antibiotic adjuvant properties.
3-(Indol-3-yl)-4-(pyrazolo[3,4-c]pyridazin-3-yl)-maleimides: Compounds with significant inhibitory activity against mutant isocitrate dehydrogenase-1.
2-(6-Bromo-1H-indol-3-yl)acetic acid: Another indole derivative used in various chemical and biological studies.
Uniqueness
1-(6-Bromo-1H-indol-3-yl)-2,2,2-trichloroethanone is unique due to the presence of both a bromine atom and a trichloroethanone group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and development in multiple fields.
Propriétés
Formule moléculaire |
C10H5BrCl3NO |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
1-(6-bromo-1H-indol-3-yl)-2,2,2-trichloroethanone |
InChI |
InChI=1S/C10H5BrCl3NO/c11-5-1-2-6-7(4-15-8(6)3-5)9(16)10(12,13)14/h1-4,15H |
Clé InChI |
FCQUUTJXFOSWFR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Br)NC=C2C(=O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


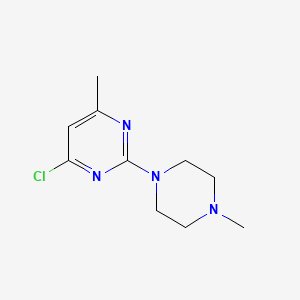

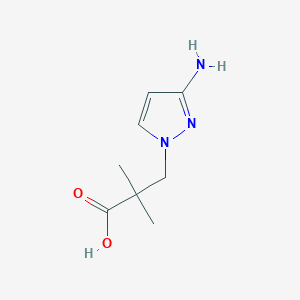
![2-{2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl}ethan-1-amine](/img/structure/B13088631.png)

![4-[3-(3,4-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088643.png)
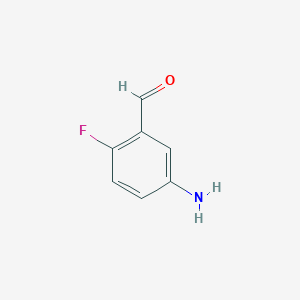
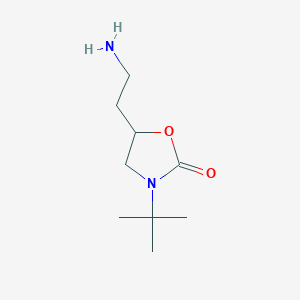
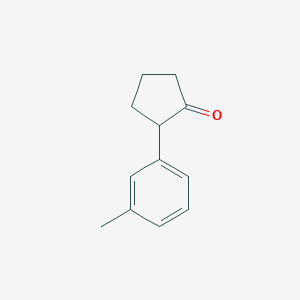
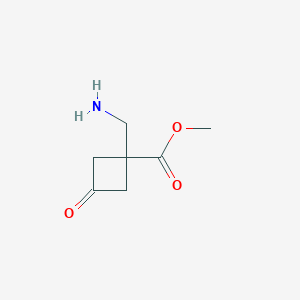

![2-{[1-(4-Chlorophenyl)ethyl]amino}propane-1,3-diol](/img/structure/B13088685.png)
